An In-depth Technical Guide to Methyl 4-ethynylbenzoate (CAS: 3034-86-4)
An In-depth Technical Guide to Methyl 4-ethynylbenzoate (CAS: 3034-86-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-ethynylbenzoate, a versatile building block in modern organic synthesis. This document outlines its physicochemical and spectral properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates its utility in creating complex molecular architectures.
Core Properties of Methyl 4-ethynylbenzoate
Methyl 4-ethynylbenzoate is a solid, colorless compound widely utilized in organic synthesis.[1] Its structure, featuring both a terminal alkyne and a methyl ester, allows for a diverse range of chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2]
Physicochemical Data
The key physicochemical properties of Methyl 4-ethynylbenzoate are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 3034-86-4 | [3] |
| Molecular Formula | C₁₀H₈O₂ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 88-95 °C | [3] |
| Boiling Point | 239.4 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Solubility | Sparingly soluble in water | [4] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectral Data
Spectral data is crucial for the identification and characterization of Methyl 4-ethynylbenzoate. The following table summarizes key spectral information.
| Spectrum Type | Notable Features |
| ¹H NMR | Data available, refer to spectral databases. |
| ¹³C NMR | Data available, refer to spectral databases. |
| Infrared (IR) | Data available, refer to spectral databases. |
Synthesis and Reactions: Experimental Protocols
Methyl 4-ethynylbenzoate is a key reactant in several important organic reactions, notably Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (click chemistry).[2][5]
Synthesis of Methyl 4-ethynylbenzoate via Sonogashira Coupling
A common and efficient method for the synthesis of Methyl 4-ethynylbenzoate is the Sonogashira coupling of an aryl halide (such as methyl 4-iodobenzoate) with a protected acetylene, followed by deprotection. The following is a representative protocol.
Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate (B1621894) with Trimethylsilylacetylene (B32187)
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Materials:
-
Methyl 4-iodobenzoate
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Trimethylsilylacetylene (TMSA)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
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Anhydrous solvent (e.g., toluene (B28343) or THF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirred mixture, add trimethylsilylacetylene dropwise at room temperature.
-
The reaction mixture is then typically heated to a specified temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to yield methyl 4-((trimethylsilyl)ethynyl)benzoate.
-
Step 2: Desilylation to Yield Methyl 4-ethynylbenzoate
-
Materials:
-
Methyl 4-((trimethylsilyl)ethynyl)benzoate
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Deprotecting agent (e.g., potassium carbonate, tetrabutylammonium (B224687) fluoride (B91410) (TBAF))
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Solvent (e.g., methanol, THF)
-
-
Procedure:
-
Dissolve the silyl-protected intermediate in a suitable solvent.
-
Add the deprotecting agent and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford pure Methyl 4-ethynylbenzoate.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Methyl 4-ethynylbenzoate is an excellent substrate for click chemistry, allowing for the facile synthesis of 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7]
-
Materials:
-
Methyl 4-ethynylbenzoate
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An organic azide (B81097) (e.g., benzyl (B1604629) azide)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (B8700270)
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Solvent system (e.g., a mixture of tert-butanol (B103910) and water)
-
-
Procedure:
-
In a reaction vial, dissolve Methyl 4-ethynylbenzoate and the organic azide in the solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC.
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Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-ethynylbenzoate = 90 3034-86-4 [sigmaaldrich.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 7. broadpharm.com [broadpharm.com]




